4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of Sulfonyl Groups: The mesitylsulfonyl and methylsulfonyl groups are introduced via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems to handle the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), which may reduce the sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it can be used as a scaffold for designing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into enzyme inhibition or protein binding.
Industrial Applications: Potential use in the synthesis of complex organic molecules or as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Lacks the methylsulfonyl group, which may affect its reactivity and applications.
8-(Methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Lacks the mesitylsulfonyl group, potentially altering its chemical properties and biological activity.
1-Oxa-4,8-diazaspiro[4.5]decane: The parent spirocyclic compound without any sulfonyl groups, serving as a simpler scaffold for chemical modifications.
Uniqueness
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both mesitylsulfonyl and methylsulfonyl groups, which provide distinct chemical properties and potential for diverse applications. The combination of these functional groups within a spirocyclic framework enhances its versatility in chemical synthesis and biological studies.
Properties
IUPAC Name |
8-methylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13-11-14(2)16(15(3)12-13)26(22,23)19-9-10-24-17(19)5-7-18(8-6-17)25(4,20)21/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQCCZQMOWZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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